Diacetyldigoxigenin

Description

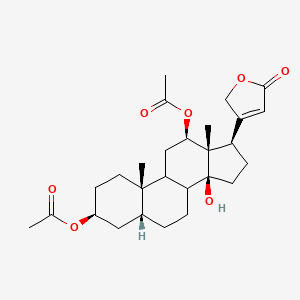

Diacetyldigoxigenin is a semi-synthetic derivative of digoxigenin, a cardenolide aglycone core found in cardiac glycosides such as digoxin and digitoxin. The compound features two acetyl groups attached to hydroxyl moieties of digoxigenin, enhancing its lipophilicity and altering pharmacokinetic properties.

Properties

CAS No. |

6078-59-7 |

|---|---|

Molecular Formula |

C27H38O7 |

Molecular Weight |

474.6 g/mol |

IUPAC Name |

[(3S,5R,10S,12R,13S,14S,17R)-12-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C27H38O7/c1-15(28)33-19-7-9-25(3)18(12-19)5-6-21-22(25)13-23(34-16(2)29)26(4)20(8-10-27(21,26)31)17-11-24(30)32-14-17/h11,18-23,31H,5-10,12-14H2,1-4H3/t18-,19+,20-,21?,22?,23-,25+,26+,27+/m1/s1 |

InChI Key |

PERJXZOIRVHGPJ-UDSAXXSYSA-N |

SMILES |

CC(=O)OC1CCC2(C(C1)CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)OC(=O)C)C |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@]2([C@@H](C1)CCC3C2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)OC(=O)C)C |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1)CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)OC(=O)C)C |

Pictograms |

Acute Toxic |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility (in Methanol-Chloroform) | Metabolic Stability |

|---|---|---|---|---|

| This compound | ~584.7 (estimated) | Two acetyl groups | High (inferred from acetylation) | Enhanced |

| Digoxigenin | 374.5 | Hydroxyl groups | Moderate | Low |

| 12β-Hydroxydigitoxin | 807.0 | 12β-hydroxyl, three sugars | Low (requires solvent mixtures) | Moderate |

| Digitoxin | 764.9 | Three digitoxose sugars | Low | Moderate |

Data inferred from structural analogs and preparation methods for 12β-hydroxydigitoxin .

Pharmacological and Analytical Properties

- Bioavailability : this compound’s increased lipophilicity likely enhances membrane permeability compared to digoxigenin, similar to how thyroxine’s iodinated structure improves tissue uptake .

- Analytical Methods: Testing protocols for digoxigenin derivatives (e.g., solubility in methanol-chloroform and ethanol solutions) are applicable to this compound, as seen in 12β-hydroxydigitoxin characterization .

- Stability : Acetylation reduces hydroxyl-mediated degradation, a feature observed in other acetylated pharmaceuticals like acetylsalicylic acid.

Research Findings and Limitations

- Inferred Advantages : Prolonged half-life and resistance to hepatic metabolism due to acetyl groups.

- Challenges: Limited empirical data on toxicity or clinical efficacy; synthesis and purification may require specialized techniques, as seen in diphenylamine analog preparation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.